3-Azido-n-boc-d-alanine methyl ester

Bacterial peptidoglycan labeling SPAAC Metabolic incorporation

Researchers sourcing enantiopure, orthogonally protected azido-D-alanine for click chemistry often face limited options with ambiguous stereochemistry. 3-Azido-N-Boc-D-alanine methyl ester (CAS 301671-17-0) addresses this gap with defined (R)-configuration and acid-labile Boc/methyl ester protection fully compatible with Fmoc-SPPS. • D-configuration confers proteolytic resistance in ADC linkers and yields 5.3-fold higher bacterial incorporation vs. L-isomer (p < 0.000001). • Boc group is selectively removable with TFA without affecting Fmoc amines; methyl ester cleavable by saponification post-resin. • Enables on-resin or in-solution CuAAC/SPAAC cyclization for triazole-stapled peptides and site-specific bioconjugates. Supplied at 97% purity. Store at -20°C protected from light. In stock for immediate global dispatch.

Molecular Formula C9H16N4O4
Molecular Weight 244.25 g/mol
Cat. No. B8179584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-n-boc-d-alanine methyl ester
Molecular FormulaC9H16N4O4
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)OC
InChIInChI=1S/C9H16N4O4/c1-9(2,3)17-8(15)12-6(5-11-13-10)7(14)16-4/h6H,5H2,1-4H3,(H,12,15)/t6-/m1/s1
InChIKeyMBHFAIHTQFEOMY-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azido-N-Boc-D-alanine Methyl Ester: Click Chemistry Building Block


3-Azido-N-Boc-D-alanine methyl ester (CAS 301671-17-0) is a non-canonical D-amino acid derivative bearing an azido (-N₃) side chain, an N-terminal tert-butyloxycarbonyl (Boc) protecting group, and a C-terminal methyl ester. With a molecular formula of C₉H₁₆N₄O₄ and molecular weight of 244.25 g/mol , this compound serves as a bioorthogonal 'clickable' building block for solid-phase peptide synthesis (SPPS), antibody-drug conjugate (ADC) linker assembly, and site-specific protein modification via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition . Commercially available purities typically range from 95% to 97% .

3-Azido-N-Boc-D-alanine Methyl Ester: Irreplaceable Features


Although 3-azido alanine derivatives share a common azide handle, substitution across enantiomers, protecting groups, or esterification states leads to quantifiable differences in biological incorporation, synthetic compatibility, and downstream conjugate performance. The D-configuration of 3-azido-N-Boc-D-alanine methyl ester enables preferential incorporation into bacterial peptidoglycan via D-amino acid exchange pathways, with SPAAC ligation on D-azido-alanine-treated S. aureus yielding a 5.3-fold higher signal compared to L-azido-alanine treatment (N = 3, p < 0.000001) [1]. The methyl ester form itself shows markedly reduced bacterial incorporation compared to the free acid, with SPAAC signal decreasing 5.6-fold when the methyl ester is used instead of free D-azido-alanine (N = 3, p = 0.000061) [1] — a critical consideration when the compound is used as a metabolic labeling probe precursor. Furthermore, the Boc protecting group provides orthogonal acid-labile protection compatible with Fmoc-based SPPS, whereas Fmoc-protected azido-D-alanine (MW: 352.34 g/mol) carries a substantially larger protecting group that increases steric bulk and alters solubility .

3-Azido-N-Boc-D-alanine Methyl Ester: Comparative Evidence


D- vs L-Enantiomer: Bacterial SPAAC Labeling Efficiency

In a direct head-to-head comparison using [18F]FB-sulfo-DBCO SPAAC ligation on live S. aureus, treatment with free D-azido-alanine resulted in a 5.3-fold higher radiolabeling signal compared to treatment with L-azido-alanine (N = 3, p < 0.000001) [1]. While this study used the free acid rather than the Boc-methyl ester derivative, it establishes the fundamental stereochemical preference of the bacterial D-amino acid incorporation machinery, which directly governs the efficiency with which D-configured azido-alanine building blocks — including 3-azido-N-Boc-D-alanine methyl ester following deprotection — are installed into peptidoglycan.

Bacterial peptidoglycan labeling SPAAC Metabolic incorporation

Free Acid vs Methyl Ester: Bacterial Uptake Efficiency

The same study directly compared D-azido-alanine (free acid) with its methyl ester derivative (D-azido-alanine-OMe) for SPAAC ligation on S. aureus. The free acid form produced a 5.6-fold higher signal compared to the methyl ester (N = 3, p = 0.000061) [1]. This finding is critical for procurement strategy: 3-azido-N-Boc-D-alanine methyl ester is most valuable as a protected synthetic intermediate for SPPS incorporation, not as a direct metabolic labeling probe. The methyl ester must be hydrolyzed to the free acid to achieve efficient cellular uptake, and this differential quantifies the functional penalty when the ester is used directly.

Metabolic labeling D-amino acid incorporation Peptidoglycan remodeling

Boc vs Fmoc Protection: Orthogonal SPPS Compatibility

3-Azido-N-Boc-D-alanine methyl ester (N-terminal Boc, C-terminal methyl ester, MW: 244.25) provides orthogonal protection relative to Fmoc-based SPPS workflows. The Boc group is cleaved under acidic conditions (TFA), while the methyl ester can be selectively hydrolyzed under basic conditions, and the azide remains stable under both regimes [1]. In contrast, the Fmoc-protected analog FMOC-3-azido-D-alanine (MW: 352.34) carries a 44% larger protecting group mass, which increases steric demand during coupling of sterically hindered sequences. The Boc/methyl ester combination also avoids the dibenzofulvene adduct formation that can occur during piperidine-mediated Fmoc deprotection, a known side reaction that complicates purification of azide-containing peptides .

Solid-phase peptide synthesis Orthogonal protection Boc/Fmoc compatibility

Azide vs Alkyne: Complementary Click Reactivity

3-Azido-N-Boc-D-alanine methyl ester provides the azide component for CuAAC and SPAAC click reactions, complementing alkyne-bearing building blocks such as Boc-DL-propargylglycine methyl ester (CAS 173306-82-6, MW: 227.25) [1]. This azide/alkyne pairing is the basis for peptide stapling, cyclization, and biomolecular conjugation. The azide group on 3-azido-N-Boc-D-alanine methyl ester participates in CuAAC with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles, and in SPAAC with strained cyclooctynes (DBCO, BCN) under copper-free conditions . The methyl ester protection on both the azido and propargylglycine building blocks enables simultaneous incorporation into a single peptide sequence followed by chemoselective intramolecular click cyclization [2].

CuAAC Bioorthogonal chemistry Peptide stapling

Chain Length Comparison: Triazole Linker Conformation

3-Azido-N-Boc-D-alanine methyl ester contains a β-azido substituent (2-carbon side chain from α-carbon to azide), whereas chain-extended analogs such as (S)-Methyl 4-azido-2-(Boc-amino)butanoate (MW: ~258.27) feature a γ-azido group with an additional methylene spacer. This one-methylene difference directly impacts the geometry of the resulting triazole linkage and the conformational flexibility of clicked peptide conjugates. Shorter β-azido linkers produce more constrained triazole orientations, which can be advantageous for rigidifying peptide secondary structure (e.g., α-helix stapling), while longer γ-azido linkers allow greater conformational freedom [1]. In SPAAC bacterial labeling, increasing the side chain length from 1 to 4 methylene units showed that the highest labeling efficiency was achieved with the shortest (azido-alanine, 1 methylene) chain [2].

Peptide conformational control Triazole linker geometry Structure-activity relationship

Purity and Storage: Quality Specifications

3-Azido-N-Boc-D-alanine methyl ester is commercially available at 97% purity (HPLC) with a defined storage temperature of 2-7°C (refrigerated) from multiple suppliers . This compares favorably to the free acid 3-Azido-N-Boc-D-alanine (Boc-D-Aza-OH), which is available at ≥99% purity (HPLC) as the cyclohexylammonium salt but requires different handling due to its free carboxylic acid functionality. The methyl ester's improved organic solvent solubility relative to the free acid facilitates solution-phase peptide coupling and click chemistry in aprotic solvents. The L-enantiomer (3-Azido-N-Boc-L-alanine methyl ester, CAS 97651-96-2) is available at similar purity (97% HPLC) , confirming that enantiomeric purity rather than chemical purity is the distinguishing procurement criterion.

Chemical procurement Stability Quality specifications

3-Azido-N-Boc-D-alanine Methyl Ester: Application Scenarios


SPPS: Cyclic Peptides via CuAAC Cyclization

The orthogonal Boc/methyl ester protection of 3-azido-N-Boc-D-alanine methyl ester makes it directly compatible with Fmoc-SPPS protocols. The Boc group is selectively removed with TFA without affecting Fmoc-protected amines or the methyl ester, while the methyl ester can be cleaved by saponification after resin cleavage [1]. This enables incorporation of the azide handle at any position within a peptide chain for subsequent on-resin or in-solution CuAAC cyclization with an alkyne-bearing residue (e.g., propargylglycine), generating 1,4-disubstituted triazole staples that stabilize α-helical or β-turn conformations [2].

ADC Linker Synthesis: D-Stereochemistry for Stability

The D-configuration of 3-azido-N-Boc-D-alanine methyl ester confers resistance to proteolytic degradation compared to L-amino acid linkers, a critical advantage for ADC linker design where linker stability in circulation directly impacts the therapeutic index . Following Boc deprotection and methyl ester hydrolysis, the resulting D-azido-alanine can be conjugated to antibody cysteine or lysine residues and subsequently 'clicked' to alkyne-bearing cytotoxic payloads via SPAAC under mild, copper-free conditions that preserve antibody integrity .

Bacterial Metabolic Labeling Precursor for Imaging

While the methyl ester itself shows 5.6-fold lower incorporation than the free acid in S. aureus [3], 3-azido-N-Boc-D-alanine methyl ester serves as a storable, protected precursor that can be quantitatively deprotected (Boc removal with TFA; methyl ester hydrolysis with LiOH) to generate free D-azido-alanine for metabolic incorporation into bacterial peptidoglycan. The resulting azide-labeled bacteria can then be conjugated via SPAAC to fluorophores or radionuclides (e.g., [18F]FB-sulfo-DBCO) for in vitro and in vivo imaging of bacterial infections [3].

Chiral Triazole Peptidomimetic Synthesis

The D-stereochemistry and β-azido side chain of 3-azido-N-Boc-D-alanine methyl ester provide a defined chiral scaffold for constructing triazole-containing peptidomimetics. CuAAC reaction with diverse terminal alkynes generates 1,4-disubstituted triazoles with predictable (R)-configuration at the α-carbon, enabling systematic structure-activity relationship (SAR) studies of triazole-based foldamers and protease inhibitors [4]. The methyl ester facilitates solution-phase coupling and can be selectively hydrolyzed for subsequent amide bond formation.

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